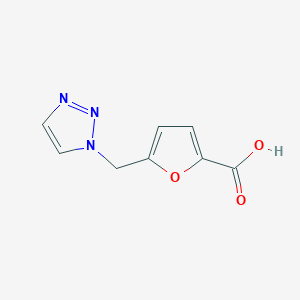

5-((1H-1,2,3-三唑-1-基)甲基)呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a heterocyclic compound containing a triazole ring and a furan ring, making it a unique and interesting molecule to study. In

科学研究应用

合成与衍生物

研究表明,各种呋喃衍生物的合成突显了这些化合物合成化学中的化学多功能性和潜在应用。例如,从呋喃-2-羧酸酰肼合成5-呋喃-2基[1,3,4]恶二唑-2-硫醇和5-呋喃-2基-4H [1,2,4]三唑-3-硫醇的研究引入了具有在开发新材料或生物活性分子中潜在应用的新化合物 (Koparır, Çetin, & Cansiz, 2005).

生物基结构单元

呋喃衍生物被认为是医药和聚合物工业中很有前途的生物基结构单元。一项值得注意的研究报道了一个双酶级联系统,用于从5-羟甲基糠醛(HMF)合成呋喃羧酸,展示了呋喃衍生物在可持续化学和材料科学中的潜力 (Jia, Zong, Zheng, & Li, 2019).

抗菌性能

呋喃衍生物的另一个应用领域是抗菌剂的开发。5-硫代甲基呋喃-2-羧酸的衍生物已被合成并评估其抗菌性能,表明呋喃化合物在药物化学和药物开发中的潜力 (Iradyan 等,2014).

催化和酶促转化

呋喃化合物向有价值的化学产品的催化和酶促转化一直是研究的主题。研究探索了使用钌催化和酶催化氧化过程来生产呋喃羧酸和其他衍生物,突出了呋喃化合物在工业化学和生物技术中的作用 (Dijkman, Groothuis, & Fraaije, 2014).

作用机制

Target of Action

Furan and triazole derivatives are known to interact with a variety of biological targets. For instance, some indole derivatives, which are structurally similar to furan, have been found to bind with high affinity to multiple receptors .

Mode of Action

The mode of action of furan and triazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, the anticancer activity of some triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .

Biochemical Pathways

Furan and triazole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of furan and triazole derivatives can be diverse, depending on their specific structure and the biological target they interact with. For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化分析

Biochemical Properties

Triazole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are also known to be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Cellular Effects

The specific cellular effects of 5-[(1H-1,2,3-triazol-1-yl)methyl]furan-2-carboxylic acid are not well-documented. Triazole derivatives have been reported to have various effects on cells. For example, some triazole derivatives have been reported to have antiviral activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

Triazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

1,2,3-triazoles are known for their strong stability for thermal and acid conditions; they are insensitive to redox, hydrolysis, and enzymatic hydrolase .

Metabolic Pathways

Triazole derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

5-(triazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)5-11-4-3-9-10-11/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBRGPFHMDOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)

![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)